Cas no 34605-61-3 (ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate)

Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole-based organic compound with applications in pharmaceutical and agrochemical research. Its structure features a reactive amino group and an ester functionality, making it a versatile intermediate for synthesizing heterocyclic compounds. The presence of the ethyl ester group enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly valued for its role in developing biologically active molecules, including potential drug candidates and crop protection agents. Its stability under standard conditions and well-documented reactivity profile contribute to its utility in medicinal chemistry and material science applications.
ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate structure
34605-61-3 structure
Product Name:ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate
CAS No:34605-61-3
MF:C8H13N3O2
MW:183.207721471786
MDL:MFCD20693401
CID:2942983
PubChem ID:13031734
Update Time:2025-10-13

ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-amino-1,5-dimethylpyrazole-4-carboxylate
    • Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate
    • Z1262625684
    • 34605-61-3
    • DB-187355
    • EN300-206425
    • G63926
    • LDAZMTVMORAPMJ-UHFFFAOYSA-N
    • SCHEMBL7263512
    • ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate
    • MDL: MFCD20693401
    • Inchi: 1S/C8H13N3O2/c1-4-13-8(12)6-5(2)11(3)10-7(6)9/h4H2,1-3H3,(H2,9,10)
    • InChI Key: LDAZMTVMORAPMJ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C(N)=NN(C)C=1C)=O

Computed Properties

  • Exact Mass: 183.100776666g/mol
  • Monoisotopic Mass: 183.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 70.1

ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate Pricemore >>

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Additional information on ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate

Research Brief on Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 34605-61-3): Recent Advances and Applications

Ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 34605-61-3) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents targeting inflammation, cancer, and infectious diseases. Recent studies have explored its structural modifications and biological activities, shedding light on its pharmacological potential.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate as a precursor for novel kinase inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers employed molecular docking and in vitro assays to validate the binding affinity and selectivity of these derivatives, highlighting the compound's utility in designing next-generation anticancer drugs.

Another recent advancement involves the use of ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate in the synthesis of antimicrobial agents. A 2022 publication in Bioorganic & Medicinal Chemistry Letters reported the development of pyrazole-based analogs with enhanced activity against drug-resistant bacterial strains. The study emphasized the compound's modular structure, which allows for facile functionalization to optimize pharmacokinetic properties. These findings underscore its potential in addressing the global challenge of antimicrobial resistance.

Beyond its pharmacological applications, ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate has also been explored in material science. A 2023 study in ACS Applied Materials & Interfaces utilized this compound as a building block for designing fluorescent probes. The probes exhibited high sensitivity and selectivity for detecting metal ions in biological systems, offering new tools for diagnostic imaging and environmental monitoring. This interdisciplinary approach highlights the compound's versatility beyond traditional drug development.

In conclusion, ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 34605-61-3) continues to be a valuable scaffold in chemical biology and pharmaceutical research. Its applications span from drug discovery to material science, driven by its structural adaptability and bioactive potential. Future research directions may include further optimization of its derivatives for clinical translation and exploration of its role in emerging therapeutic areas. This brief underscores the importance of ongoing innovation in pyrazole chemistry to address unmet medical and scientific needs.

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